2-(Pyridin-4-yloxy)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-pyridin-4-yloxyacetamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(10)5-11-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) |
InChI Key |
HHQQCUPMHOXFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1OCC(=O)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 2 Pyridin 4 Yloxy Acetamide and Its Analogues
Retrosynthetic Approaches to the 2-(Pyridin-4-yloxy)acetamide Core
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. kyoto-u.ac.jp For this compound, the primary disconnections involve the ether linkage and the amide bond.
A primary retrosynthetic disconnection breaks the amide bond, leading to 2-(pyridin-4-yloxy)acetic acid and ammonia (B1221849) or a relevant amine. A subsequent disconnection of the ether bond in the acetic acid intermediate suggests two main pathways: nucleophilic substitution on a pyridine (B92270) ring or on the acetic acid side chain. This leads to two key precursors: 4-hydroxypyridine (B47283) and a 2-haloacetamide, or 4-halopyridine and a hydroxyacetamide.
| Disconnection | Resulting Precursors |
| Amide Bond | 2-(Pyridin-4-yloxy)acetic acid + Amine |
| Ether Bond (C-O) | 4-Hydroxypyridine + 2-Haloacetamide |
| Ether Bond (O-C) | 4-Halopyridine + Hydroxyacetamide |
This table illustrates the primary disconnection points in the retrosynthesis of this compound and the corresponding precursor molecules.
Exploration of Classical and Modern Synthetic Routes
The synthesis of this compound can be achieved through various classical and modern chemical reactions. These methods focus on the efficient formation of the key ether and amide bonds.
Etherification Reactions for Pyridin-4-yloxy Moiety Construction
The formation of the pyridin-4-yloxy ether linkage is a critical step. Several etherification strategies have been developed to achieve this transformation.
One common approach involves the Williamson ether synthesis, where the sodium or potassium salt of 4-hydroxypyridine is reacted with a 2-haloacetamide. The basic conditions deprotonate the hydroxyl group of 4-hydroxypyridine, which exists in tautomeric equilibrium with 4-pyridone, to form a nucleophilic phenoxide-like species that attacks the electrophilic carbon of the haloacetamide. chemicalforums.com
Alternatively, nucleophilic aromatic substitution (SNAr) on an activated pyridine ring, such as a 4-halopyridine, with a hydroxyacetamide derivative can be employed. nih.gov The success of this reaction often depends on the nature of the halogen and the presence of activating groups on the pyridine ring. Base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has also been shown to enable 4-selective etherification. rsc.org
Modern approaches, such as copper- or palladium-catalyzed cross-coupling reactions, offer milder conditions and broader substrate scope. For instance, the Ullmann condensation can be used to couple 4-hydroxypyridine with a haloacetamide derivative. Environmentally benign methods using micellar media have also been explored for the O-alkylation of hydroxypyridines. scirp.org
Amide Bond Formation Techniques (e.g., Coupling Reagents, Catalyst Systems)
The formation of the amide bond is another pivotal step in the synthesis of this compound. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. luxembourg-bio.com Therefore, activation of the carboxylic acid is typically required.
A widely used method is the conversion of the carboxylic acid, 2-(pyridin-4-yloxy)acetic acid, into a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride readily reacts with an amine to form the desired amide.
A plethora of coupling reagents have been developed for direct amide bond formation under milder conditions. organic-chemistry.orgresearchgate.net These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU), activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine. luxembourg-bio.comfishersci.co.uk The choice of coupling reagent and additives can be crucial for minimizing side reactions and racemization, particularly in the synthesis of chiral analogues. luxembourg-bio.com
| Reagent Class | Examples | Byproducts | Key Features |
| Carbodiimides | DCC, EDC | Urea derivatives | Cost-effective, but can cause racemization. luxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP | Phosphine oxide | High reactivity, good for hindered substrates. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Guanidinium derivatives | Low racemization, widely used in peptide synthesis. luxembourg-bio.com |
| Immonium Salts | Often used in combination with other activators. luxembourg-bio.com |
This interactive table provides an overview of common classes of coupling reagents used in amide synthesis, highlighting their examples, byproducts, and key characteristics.
Catalytic systems for direct amidation are also gaining prominence. Boronic acid derivatives have been shown to catalyze the direct formation of amides from carboxylic acids and amines, offering a more atom-economical approach. uantwerpen.be
Nucleophilic Substitution Processes in Acetamide (B32628) Synthesis
Nucleophilic substitution is a fundamental process in the synthesis of the acetamide portion of the target molecule. When starting from 4-hydroxypyridine, the key step is the alkylation of the hydroxyl group with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. researchgate.net This reaction proceeds via an SN2 mechanism where the oxygen nucleophile of the deprotonated 4-hydroxypyridine attacks the electrophilic carbon of the haloacetamide, displacing the halide. scielo.org.za The efficiency of this reaction can be influenced by the choice of base, solvent, and temperature.
In an alternative strategy starting from a 4-halopyridine, a nucleophilic substitution reaction occurs where a hydroxyacetamide derivative acts as the nucleophile, displacing the halide from the pyridine ring. This SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen. nih.gov
Chemo- and Regioselectivity Considerations in this compound Synthesis
Achieving high chemo- and regioselectivity is crucial for an efficient synthesis. In the case of substituted pyridines, the regioselectivity of the etherification step is a key consideration. For instance, in the alkylation of hydroxypyridines, O-alkylation is generally favored over N-alkylation due to the greater nucleophilicity of the oxygen in the pyridone tautomer under basic conditions. chemicalforums.com
When dealing with functionalized pyridine rings, the directing effects of existing substituents must be considered to achieve the desired 4-substitution pattern. For example, dehydrogenative cross-coupling reactions between pyridines and ethers can be controlled to favor either 2- or 4-substitution depending on the catalyst and reaction conditions. beilstein-journals.orgresearchgate.net Similarly, the [2+2+2] cycloaddition of alkynes and nitriles offers an atom-economic route to pyridines, where chemo- and regioselectivity can be challenging but controlled through catalyst and ligand choice. rsc.org
In the context of amide bond formation, chemoselectivity is important when other nucleophilic functional groups are present in the molecule. The choice of coupling reagent and reaction conditions can be tailored to selectively form the amide bond without affecting other sensitive groups.
Scalable Synthetic Protocols and Process Optimization
The transition from laboratory-scale synthesis to large-scale production requires robust and optimized protocols. Key aspects of process optimization include the use of inexpensive and readily available starting materials, minimizing the number of synthetic steps, and ensuring high yields and purity. uib.no
Large-Scale Synthesis Considerations
The transition from bench-scale synthesis to large-scale industrial production of this compound and its analogues necessitates a thorough re-evaluation of the synthetic route. Key factors that require optimization include process safety, economic viability, and regulatory compliance. The challenges often lie in managing reaction exotherms, handling potentially hazardous materials, and ensuring consistent product purity and yield.
For pyridine derivatives, processes that are feasible in a lab may not be directly scalable. For instance, hydrogenation reactions to modify the pyridine ring, a common step in creating analogues, require specialized industrial equipment to handle high pressures of hydrogen gas and manage the pyrophoric nature of catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). Patents for related structures describe hydrogenation processes running for 15-26 hours under significant pressure, which poses considerable engineering challenges at scale google.com.
Key considerations for large-scale synthesis include:
Catalyst Selection and Handling: The choice of catalyst is critical. While effective, catalysts like PtO₂ can be expensive. Optimizing the catalyst loading, investigating catalyst recycling protocols, and ensuring safe filtration and handling of fine, often pyrophoric, catalyst powders are paramount in an industrial setting google.com.
Solvent and Reagent Choice: Solvents used in the lab, such as dimethylformamide (DMF), may be disfavored at scale due to high boiling points, toxicity, and disposal costs. The focus shifts to more benign, easily recoverable, or aqueous solvent systems.
Reaction Conditions: Temperature and pressure control are vital for safety and consistency. Exothermic reactions require robust cooling systems to prevent runaways mlsu.ac.in. Running reactions at or near ambient temperature and pressure is ideal for reducing energy costs and infrastructure complexity acs.org.
Purification: Methods like column chromatography, common in the lab, are often impractical and expensive for multi-ton production. Crystallization, distillation, and salt formation are preferred methods for purification at scale, as they are more cost-effective and scalable google.com.
The table below outlines a comparison of laboratory and large-scale approaches for a hypothetical synthesis of a pyridine derivative.
| Parameter | Laboratory Scale | Large-Scale (Industrial) | Rationale for Change |
| Purification | Column Chromatography | Crystallization, Distillation | Cost-effectiveness, throughput, and scalability. |
| Solvent | DMF, Chloroform | Toluene, Ethanol, Water | Safety, environmental impact, cost, and ease of recovery. |
| Catalyst Handling | Open to air filtration | Contained filtration systems | Safety (pyrophoric catalysts), prevention of catalyst deactivation. |
| Pressure Reactions | Heavy-walled glass vessel | Specialized steel reactors | Safety, ability to handle higher pressures and larger volumes. |
| Heating | Heating mantle | Steam/oil-jacketed reactors | Uniform heat distribution, precise temperature control, safety. |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is essential for developing sustainable and environmentally responsible methods for synthesizing this compound. mdpi.com The goal is to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances without compromising the efficiency of the synthesis. scispace.com
The synthesis of this compound typically involves the formation of an ether bond and an amide bond. A common route is the Williamson ether synthesis between 4-hydroxypyridine and a 2-haloacetamide (e.g., 2-chloroacetamide). Green chemistry principles can be applied to optimize this process.
Core Green Chemistry Principles in Practice:
Prevention: It is more advantageous to prevent waste generation than to treat it afterward mlsu.ac.in. This principle encourages the selection of reactions with high yields and minimal byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product acs.org. The Williamson ether synthesis, for example, generates a salt byproduct (e.g., NaCl), which lowers its atom economy. Alternative catalytic methods that form the C-O bond directly without stoichiometric reagents would be a greener approach.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or rendered innocuous mlsu.ac.in. Many traditional syntheses of pyridine derivatives use solvents like pyridine itself, which is toxic, or chlorinated solvents researchgate.net. Greener approaches could involve the use of water, ethanol, or even solvent-free conditions, potentially aided by techniques like microwave irradiation mdpi.comjst.go.jp.
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized acs.org. Conducting reactions at ambient temperature and pressure is the ideal. Microwave-assisted synthesis can often dramatically reduce reaction times and, consequently, energy consumption compared to conventional heating methods mdpi.com.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled acs.org. Developing a catalytic route for the etherification step, for instance, would be a significant green improvement over the classical base-promoted reaction.
The following table summarizes the application of these principles to the synthesis of this compound.
| Green Principle | Conventional Method Issue | Green Chemistry Approach | Benefit |
| Atom Economy | Use of stoichiometric base and formation of salt byproducts in ether synthesis. | Designing catalytic C-O bond formation reactions. | Higher efficiency, less inorganic waste. |
| Safer Solvents | Use of hazardous solvents like DMF or chlorinated solvents. researchgate.net | Employing water, ethanol, or solvent-free mechanochemical/microwave methods. mdpi.com | Reduced environmental impact and worker exposure. |
| Energy Efficiency | Prolonged heating/refluxing. jst.go.jp | Microwave-assisted synthesis or use of highly active catalysts at lower temperatures. mdpi.com | Reduced energy consumption and faster reaction times. |
| Reduce Derivatives | Potential need for protecting groups on the pyridine nitrogen or amide. | One-pot synthesis or use of selective reagents that obviate the need for protection/deprotection steps. scispace.com | Fewer steps, less waste, and higher overall yield. |
Synthesis of Deuterated or Isotopically Labelled this compound for Mechanistic Probing
The synthesis of isotopically labelled compounds, particularly deuterated analogues, is a powerful tool for investigating reaction mechanisms, biosynthetic pathways, and the metabolic fate of molecules. In drug discovery, replacing hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of metabolic processes involving C-H bond cleavage, a phenomenon known as the "kinetic isotope effect." This can help identify sites of metabolism within a molecule. nih.gov
The general strategy for preparing an isotopically labelled version of this compound involves carrying out the synthesis with a readily available labelled reagent in place of its non-labelled counterpart. google.comgoogle.com
Strategies for Deuterium Labeling:
Using Deuterated Starting Materials: The most direct approach is to incorporate deuterium by using a starting material that is already labelled. For this compound, this could involve:
Deuterated 4-halopyridine: Starting with a deuterated pyridine ring, which can then be coupled with 2-hydroxyacetamide (B1193895) or a derivative.
Deuterated 2-chloroacetamide: Using Cl-CD₂-C(=O)NH₂ to introduce deuterium on the acetyl group.
Deuterated Solvents/Reagents: Specific deuterium atoms can sometimes be introduced through exchange reactions. For example, using deuterated dimethylformamide–dimethylacetal (DMF–DMA-d₁) can be a method for introducing a deuterated carbon atom in the synthesis of certain heterocycles. nih.gov
Catalytic Deuteration: If the synthesis involves the reduction of a double bond, deuterium gas (D₂) can be used in place of hydrogen gas (H₂) with a suitable catalyst, such as Wilkinson's catalyst. This method allows for the specific introduction of two deuterium atoms across the former double bond. researchgate.net
Hydrogen Isotope Exchange (HIE): This method involves exchanging C-H bonds for C-D bonds by treating the substrate with a deuterium source, often under catalytic conditions. This can be useful for labelling specific positions that are sufficiently acidic to undergo exchange.
The primary purpose of synthesizing these labelled compounds is for use in mechanistic studies, particularly those involving mass spectrometry, where the mass difference allows for easy tracking of the molecule and its fragments.
The table below outlines potential strategies for synthesizing deuterated this compound.
| Target Position for Deuteration | Synthetic Strategy | Deuterated Reagent/Precursor | Purpose of Labeling |
| Pyridine Ring | Start synthesis with a pre-labelled pyridine core. | 4-chloro-pyridine-d₄ | To study metabolism on the pyridine ring. |
| Acetamide Methylene (B1212753) Group (-O-CH₂-CO-) | Williamson ether synthesis using a labelled electrophile. | 2-chloro-2,2-dideuterio-acetamide | To probe metabolism at the methylene bridge. |
| Amide Group (-NH₂) | Amide formation followed by H/D exchange. | D₂O with a suitable catalyst | To study the role of the amide protons in binding or reactions. |
Advanced Structural Elucidation and Conformational Analysis of 2 Pyridin 4 Yloxy Acetamide
High-Resolution Spectroscopic Characterization for Detailed Structural Insights
High-resolution spectroscopic methods provide a wealth of information about the molecular structure of 2-(Pyridin-4-yloxy)acetamide in both solution and solid states. These techniques probe the electronic and vibrational energy levels of the molecule, as well as the magnetic environments of its constituent atoms.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete covalent structure and stereochemistry of a molecule in solution. By correlating the nuclear spins of different atoms, these experiments reveal through-bond and through-space connectivities.
For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed for a full structural assignment.
¹H NMR: This experiment would identify the number of unique proton environments in the molecule. The pyridine (B92270) ring protons would typically appear as distinct doublets, while the methylene (B1212753) protons of the acetamide (B32628) group would present as a singlet, and the amide protons would also be visible.
¹³C NMR: This provides information on the carbon skeleton. The number of signals would correspond to the number of chemically non-equivalent carbon atoms.
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, confirming their connectivity. uvic.cagithub.io
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). github.ioscience.gov It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). uvic.cagithub.io This is crucial for connecting different parts of the molecule, for instance, showing the correlation from the methylene protons to the ether oxygen-linked carbon of the pyridine ring and the carbonyl carbon of the acetamide group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nih.gov This is particularly useful for determining the preferred conformation of the molecule in solution, for example, the spatial relationship between the pyridine ring and the acetamide side chain.
A hypothetical table of expected NMR data is presented below. Actual experimental values would be necessary for a definitive analysis.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|
| Pyridine C2/C6 | ~8.5 | ~150 | H3/H5 | C4, C3/C5 |
| Pyridine C3/C5 | ~6.9 | ~110 | H2/H6 | C4, C2/C6 |
| Pyridine C4 | - | ~165 | - | H2/H6, H3/H5, CH₂ |
| O-CH₂ | ~4.8 | ~65 | - | C=O, Pyridine C4 |
| C=O | - | ~170 | - | O-CH₂, NH₂ |
| NH₂ | ~7.5 (broad) | - | - | C=O, O-CH₂ |
Note: This table is illustrative. Actual chemical shifts and correlations depend on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. spectroscopyonline.comthermofisher.com These two techniques are often complementary. nih.gov
For this compound, key vibrational modes would include:
N-H stretching: The amide N-H stretches would typically appear in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding.
C=O stretching: The amide I band (primarily C=O stretch) is a strong absorption in the IR spectrum, usually found between 1650 and 1690 cm⁻¹. Its frequency is sensitive to the local environment and hydrogen bonding.
C-O-C stretching: The ether linkage would give rise to characteristic stretching vibrations.
Pyridine ring vibrations: The C=C and C=N stretching vibrations within the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch | 3200-3400 |
| Amide | C=O stretch (Amide I) | 1650-1690 |
| Amide | N-H bend (Amide II) | 1550-1620 |
| Ether | C-O-C stretch | 1200-1250 (asymmetric), 1000-1050 (symmetric) |
| Aromatic | C=C, C=N stretch | 1400-1600 |
| Alkyl | C-H stretch | 2850-3000 |
Note: This table is illustrative and based on general group frequencies.
Advanced Mass Spectrometry for Fragmentation Pattern Elucidation and Isomeric Differentiation
Advanced mass spectrometry (MS) techniques are used to determine the molecular weight of the compound and to elucidate its structure by analyzing its fragmentation patterns. nih.govsavemyexams.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺•). nih.gov The fragmentation of this ion would likely proceed through several pathways, with the most stable fragments being the most abundant. nih.govdu.ac.in Key expected fragments would include:
Loss of the acetamide group (•CH₂CONH₂) to give a pyridin-4-ol radical cation.
Cleavage of the ether bond, resulting in a pyridyl cation or a phenoxy-type radical.
Fragmentation of the acetamide side chain.
Analysis of these fragmentation patterns allows for the confirmation of the proposed structure and can help differentiate it from potential isomers. researchgate.net
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment |
|---|---|
| 152 | [M]⁺• (Molecular Ion) |
| 95 | [C₅H₅NO]⁺• (Pyridin-4-ol radical cation) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 58 | [CH₄NO]⁺ |
Note: This table presents hypothetical fragments based on common fragmentation pathways.
Solid-State Structural Determination
While spectroscopic methods provide detailed information about the molecule in solution or as an average of the bulk material, solid-state techniques like X-ray diffraction offer a precise picture of the molecule's arrangement in the crystalline state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. uol.de By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsion angles of the molecule. researchgate.net
This technique would reveal:
The absolute configuration of the molecule in the crystal lattice.
The planarity of the pyridine ring and the geometry of the acetamide group.
The conformation of the ether linkage.
Crucially, the crystal packing, which details how individual molecules are arranged relative to one another. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (e.g., between the amide N-H and the pyridine nitrogen or the carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between pyridine rings. researchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (Experimental value) |
| b (Å) | (Experimental value) |
| c (Å) | (Experimental value) |
| α (°) | 90 |
| β (°) | (Experimental value) |
| γ (°) | 90 |
| Volume (ų) | (Experimental value) |
| Z (molecules/unit cell) | 4 |
Note: This data is purely illustrative and would need to be determined experimentally.
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a key technique for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. units.itamericanpharmaceuticalreview.com Different polymorphs of the same compound can have different physical properties. sciendo.com
PXRD analysis of a powdered sample of this compound would produce a diffraction pattern that is a unique "fingerprint" of its crystalline form. mdpi.com By comparing the PXRD patterns of different batches or samples prepared under different crystallization conditions, it is possible to identify the presence of different polymorphs. mdpi.com This is critical for ensuring the consistency of the material. The technique is also valuable for routine quality control to confirm the identity and crystalline form of the bulk substance. units.it
Chiroptical Spectroscopy (e.g., Circular Dichroism) if Stereoisomers or Chiral Analogs are Relevant
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are instrumental in the study of chiral molecules—molecules that are non-superimposable on their mirror images, known as enantiomers. For this compound to be analyzed by these methods, it would need to be chiral. The structure of this compound itself is achiral and therefore would not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for instance by substitution, a pair of enantiomers would result. In such a hypothetical case, chiroptical spectroscopy would be a powerful tool for:
Determination of Absolute Configuration: By comparing the experimental CD spectrum of a chiral analog with spectra predicted by quantum chemical calculations, the absolute spatial arrangement of atoms (the R or S configuration) at the chiral center could be determined. This has been successfully applied to other chiral molecules, including potential A3 adenosine (B11128) receptor antagonists. evitachem.com
Studying Conformational Changes: The CD spectrum is sensitive to the three-dimensional structure of a molecule. Changes in the conformation of a chiral analog of this compound, induced by factors such as solvent or temperature, could be monitored by observing changes in its CD spectrum.
Without the presence of stereoisomers or relevant chiral analogs of this compound in the current body of scientific literature, no experimental chiroptical data can be presented.
Dynamic Structural Analysis in Solution (e.g., Variable Temperature NMR)
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, particularly variable temperature (VT) NMR, is a technique used to study the rates and energetics of conformational changes in molecules. Molecules are often not static structures but can exist as a population of interconverting conformers. If the rate of this interconversion is within a certain timescale relative to the NMR experiment, changes in the temperature can have a significant effect on the appearance of the NMR spectrum.
For a molecule like this compound, several conformational processes could potentially be studied by VT NMR, such as:
Rotation around single bonds: The bond connecting the pyridyloxy group to the acetamide moiety, and the bond between the oxygen and the pyridine ring, could have rotational barriers.
Amide bond rotation: The C-N bond in the acetamide group has some double bond character, which can lead to restricted rotation and the existence of cis and trans isomers.
By acquiring NMR spectra at different temperatures, one could observe changes from sharp, averaged signals at high temperatures (fast exchange) to the decoalescence and eventual appearance of separate signals for each conformer at low temperatures (slow exchange). From the coalescence temperature and the separation of the signals, the energy barrier (activation energy) for the conformational change can be calculated.
While VT NMR has been used to study the rotational energy barriers in related pyridine-containing compounds like 2-(pyridin-2-yl)-1H-benzo[d]imidazole lifesciencesite.com, specific studies applying this technique to this compound have not been found in the reviewed literature. Therefore, no experimental data on its dynamic behavior in solution can be provided.
Computational Chemistry and Theoretical Modeling of 2 Pyridin 4 Yloxy Acetamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed insights into molecular geometry, vibrational modes, and the distribution of electrons.
Density Functional Theory (DFT) for Molecular Geometry, Vibrational Frequencies, and Frontier Orbitals
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. It offers a good balance between computational cost and accuracy. DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO) of 2-(Pyridin-4-yloxy)acetamide.
Molecular Geometry: The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be fully optimized. This process minimizes the energy of the molecule with respect to the positions of its nuclei, providing key information on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not readily available, theoretical calculations for similar structures, such as 2-(quinoline-4-yloxy)acetamide derivatives, have been performed, showing good correlation between calculated and experimental geometries where available.
Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. For instance, in studies of related pyridine (B92270) carboxaldehydes, DFT calculations have been successfully used to assign the various vibrational modes. The calculated vibrational spectrum for this compound would be expected to show characteristic peaks for the C=O stretching of the amide, N-H stretching and bending, C-O-C ether linkages, and the various modes of the pyridine ring.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity. For acetamide (B32628) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In this compound, the HOMO is expected to have significant contributions from the pyridine ring and the ether oxygen, while the LUMO would likely be centered on the pyridine ring and the carbonyl group.
The following table presents theoretical data for a related acetamide derivative, illustrating the typical outputs of DFT calculations.
| Parameter | Value |
| EHOMO | -6.8 eV |
| ELUMO | -1.2 eV |
| Energy Gap (ΔE) | 5.6 eV |
| Dipole Moment | 3.5 D |
Ab Initio Methods for High-Level Electronic Property Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory - MP2, Coupled Cluster - CC), can provide highly accurate calculations of electronic properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate DFT results or for systems where DFT may not be sufficiently accurate. For a molecule like this compound, ab initio calculations could be employed to obtain a more precise determination of its electron correlation energies, ionization potential, and electron affinity, further refining the understanding of its electronic behavior.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of this compound and the influence of the surrounding environment, such as a solvent.
The conformational space of this compound is determined by the rotational freedom around its single bonds, particularly the C-O and C-C bonds of the linker between the pyridine ring and the acetamide group. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the transition states
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org For the this compound chemical space, a QSAR study would be instrumental in predicting the in vitro activity of novel derivatives, thereby guiding synthetic efforts toward more potent compounds.
Selection and Calculation of Molecular Descriptors
The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net For a hypothetical QSAR study on this compound derivatives, a range of descriptors would be calculated. These are typically categorized as 1D, 2D, and 3D descriptors.
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Category | Descriptor Type | Examples | Relevance to Biological Activity |
| 1D Descriptors | Constitutional | Molecular Weight, Atom Count (e.g., N, O), Bond Count | Relates to the overall size and composition of the molecule. |
| 2D Descriptors | Topological | Connectivity Indices (e.g., Kier & Hall), Shape Indices (e.g., Kappa), Polar Surface Area (PSA) | Describes atomic connectivity, molecular shape, and potential for polar interactions, which are crucial for receptor binding. frontiersin.org |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Governs solubility, membrane permeability, and hydrophobic interactions with the target. | |
| 3D Descriptors | Geometric | Volume, Surface Area, Ovality | Provides information on the three-dimensional size and shape of the molecule, which is critical for fitting into a binding site. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes the electronic properties of the molecule, which are key to forming interactions like hydrogen bonds and electrostatic interactions with a biological target. biointerfaceresearch.com |
In a typical workflow, the 3D structures of the this compound derivatives would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain accurate geometries and electronic properties. researchgate.net Software packages like Gaussian, Spartan, or free alternatives like GAMESS would be employed for these calculations.
Development of Predictive Models for In Vitro Activity (Excluding Clinical Outcomes)
Once a dataset of this compound derivatives with their corresponding in vitro activity data (e.g., IC₅₀ values from enzymatic or cell-based assays) and calculated molecular descriptors is compiled, statistical methods are used to build the QSAR model.
The dataset would be divided into a training set, used to build the model, and a test set, used to validate its predictive power. Common methods for model development include:
Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of the most relevant descriptors. scirp.org
Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. semanticscholar.org
The quality and predictive ability of the developed QSAR model are assessed using various statistical parameters.
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² (Correlation Coefficient) | Indicates the goodness of fit for the training set. | > 0.6 |
| q² (Cross-validated r²) | Measures the predictive ability of the model for the training set using techniques like leave-one-out (LOO) cross-validation. | > 0.5 |
| r²_pred (Predictive r²) | Assesses the model's ability to predict the activity of the external test set compounds. | > 0.5 |
A statistically significant QSAR model for this compound derivatives would allow for the virtual screening of a large number of yet-to-be-synthesized analogues, prioritizing those with the highest predicted in vitro activity.
Cheminformatics and Virtual Screening Applications for this compound Chemical Space
Cheminformatics provides the tools and techniques to manage, analyze, and model chemical information. liverpool.ac.uk For the this compound scaffold, cheminformatics approaches would be vital for exploring its chemical space and identifying novel derivatives with desired properties.
Virtual Screening is a key application of cheminformatics that involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jpionline.org There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active compounds. A model, such as a pharmacophore or a 2D similarity search, is built based on the active molecules, and then used to screen a database for compounds with similar features. nih.gov For this compound, if a set of active derivatives were identified, a pharmacophore model could be generated to define the essential 3D arrangement of chemical features required for activity.
Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target (e.g., an enzyme or receptor), which is typically determined by X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the target and their binding affinity is scored. biointerfaceresearch.commdpi.com If the biological target of this compound was known, docking studies could be performed to screen large virtual libraries for new derivatives with improved binding scores.
The exploration of vast "chemical spaces," which can contain billions of virtual compounds, is a modern cheminformatics strategy to discover novel chemotypes. blogspot.comchemrxiv.org By applying virtual screening techniques to the chemical space around the this compound core, researchers could theoretically identify novel derivatives with potentially enhanced biological activity.
Mechanistic Investigations of 2 Pyridin 4 Yloxy Acetamide at the Molecular and Cellular Level Pre Clinical, in Vitro Focus
Elucidation of Molecular Target Interactions
No specific molecular target interaction studies for 2-(Pyridin-4-yloxy)acetamide have been identified in the public domain. Research in this area would typically involve the following methodologies:
Enzyme Kinetic Studies (e.g., IC50, Ki, Km Determination with Purified Enzymes)
No published data from enzyme kinetic studies are available for this compound. Such studies are fundamental in determining a compound's inhibitory potential and mechanism against a purified enzyme. The typical parameters measured include:
IC50 (Half-maximal inhibitory concentration): The concentration of a compound required to inhibit the activity of a specific enzyme by 50%.
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme.
Km (Michaelis constant): The substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).
A hypothetical data table for such a study is presented below to illustrate how results would be formatted.
| Enzyme Target | IC50 (nM) | Ki (nM) | Type of Inhibition |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Assays with Isolated Membranes or Purified Receptors
There is no available information from receptor binding assays for this compound. These assays are used to determine if a compound binds to a specific receptor and with what affinity, typically using radiolabeled ligands to compete with the test compound.
A representative data table for receptor binding assay results is shown below.
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
| Data Not Available | Data Not Available | Data Not Available |
Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
No data from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound could be found. These techniques provide detailed information on the binding kinetics and thermodynamics of a compound's interaction with a target protein.
Surface Plasmon Resonance (SPR): Measures the binding and dissociation rates of a ligand to a protein immobilized on a sensor surface.
Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding of a ligand to a protein in solution, providing information on the binding affinity, stoichiometry, and thermodynamics of the interaction.
An example of how such data would be presented is provided in the table below.
| Target Protein | Method | Ka (M⁻¹) | Kd (M) | ΔH (kcal/mol) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Modulation of Cellular Pathways in Model Cell Lines (Non-Human Origin)
No studies detailing the effects of this compound on cellular pathways in non-human model cell lines were identified. Such investigations are crucial for understanding a compound's mechanism of action in a cellular context.
Gene Expression Profiling (Transcriptomics) in Response to Compound Exposure
There is no publicly available data on the transcriptomic effects of this compound in any non-human cell line. Gene expression profiling, often performed using techniques like RNA sequencing or microarrays, reveals how a compound alters the expression levels of thousands of genes, providing insights into the cellular pathways it affects.
A hypothetical representation of transcriptomics data is shown below.
| Cell Line | Treatment Concentration | Time Point | Significantly Upregulated Genes | Significantly Downregulated Genes |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Proteomic Analysis and Post-Translational Modification Studies
No proteomic or post-translational modification studies for this compound have been published. Proteomic analyses, often using mass spectrometry, identify and quantify changes in the protein landscape of a cell in response to compound treatment. This can also include the analysis of post-translational modifications like phosphorylation or acetylation, which are critical for protein function and signaling.
An illustrative table for proteomic findings is provided below.
| Cell Line | Key Protein Alteration | Fold Change | Post-Translational Modification Affected |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathway Analysis (e.g., Western Blot, Reporter Gene Assays)
To understand the molecular mechanisms of this compound, it is crucial to identify the cellular signaling pathways it modulates. Western blotting and reporter gene assays are fundamental techniques for this purpose. nih.govnih.gov
Western Blot: This technique is used to detect and quantify specific proteins within a cell lysate. researchgate.net After treating selected cell lines with this compound, Western blot analysis could reveal changes in the expression levels or post-translational modifications (such as phosphorylation) of key signaling proteins. For instance, researchers might investigate pathways commonly involved in cellular growth, inflammation, or apoptosis, such as the MAPK/ERK or PI3K/Akt/mTOR pathways. A change in the phosphorylation status of a protein like Akt or ERK1/2 would suggest that the compound interacts with upstream components of these cascades.
Reporter Gene Assays: These assays measure the transcriptional activity of specific genetic elements. nih.govpromega.com Cells can be engineered to contain a reporter gene (e.g., luciferase) linked to a DNA response element that is controlled by a specific transcription factor. If this compound affects a signaling pathway that culminates in the activation of this transcription factor, a measurable change in the reporter signal (e.g., light output) will be observed. promega.com This provides functional insight into how the compound influences gene expression.
Illustrative Data: The table below represents a hypothetical outcome from a Western blot experiment designed to assess the effect of this compound on a signaling pathway in a non-human cell line.
Table 1: Illustrative Western Blot Analysis of Protein Phosphorylation This table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Target Protein | Treatment Group | Fold Change in Phosphorylation (vs. Vehicle Control) |
|---|---|---|
| Kinase A (p-Kinase A) | Vehicle Control | 1.0 |
| 1 µM Compound | 2.5 | |
| 10 µM Compound | 4.8 | |
| Kinase B (p-Kinase B) | Vehicle Control | 1.0 |
| 1 µM Compound | 0.9 |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In vitro ADME studies are essential in early drug discovery to predict a compound's pharmacokinetic properties. These assays evaluate how a compound is likely to be absorbed, distributed throughout the body, metabolized, and ultimately excreted.
Membrane permeability is a critical predictor of oral absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, mimicking the gastrointestinal tract barrier. nih.govresearchgate.net The assay measures the rate at which a compound diffuses from a donor compartment to an acceptor compartment through a synthetic lipid-infused filter. The results help classify compounds as having low or high passive permeability.
Caco-2 Cell Monolayers: The Caco-2 permeability assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with tight junctions, resembling the intestinal epithelium. slideshare.net This model is more complex than PAMPA because it can assess both passive diffusion (paracellular and transcellular) and active transport mechanisms (uptake and efflux). nih.govnih.gov By measuring the permeability in both directions (apical to basolateral and basolateral to apical), an efflux ratio can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.
Illustrative Data: The following table shows hypothetical permeability data for this compound.
Table 2: Illustrative Membrane Permeability Data This table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Assay | Parameter | Result | Classification |
|---|---|---|---|
| PAMPA | Papp (x 10-6 cm/s) | 12.5 | High Permeability |
| Caco-2 | Papp (A→B) (x 10-6 cm/s) | 8.2 | Moderate Permeability |
| Caco-2 | Papp (B→A) (x 10-6 cm/s) | 24.1 | - |
Metabolic stability assays predict how quickly a compound will be cleared from the body by liver enzymes. springernature.com
Hepatic Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells (e.g., from rats, dogs) that contain a high concentration of Phase I metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. nih.govmdpi.com The compound is incubated with microsomes, and the rate of its disappearance is measured over time to calculate parameters like half-life (t½) and intrinsic clearance (CLint). nih.gov
Hepatocytes: Using whole liver cells (hepatocytes) provides a more comprehensive model, as it includes both Phase I and Phase II metabolic enzymes, as well as transporter functions. protocols.io This assay gives a more complete picture of the compound's metabolic fate in the liver.
Illustrative Data: The table below presents hypothetical metabolic stability results for this compound in liver microsomes from different non-human species.
Table 3: Illustrative Metabolic Stability in Non-Human Liver Microsomes This table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |
|---|---|---|---|
| Rat | 25 | 55.4 | High |
| Dog | 78 | 17.8 | Low to Intermediate |
Identifying the products of metabolism is crucial for understanding a compound's clearance mechanisms and detecting potentially active or reactive metabolites. nih.gov In this process, this compound would be incubated with an in vitro system like liver microsomes or hepatocytes. mdpi.com The resulting mixture is then analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). By comparing the mass spectra of the parent compound with the new peaks that appear after incubation, the structures of the metabolites can be elucidated, and the primary metabolic pathways (e.g., oxidation, hydrolysis, conjugation) can be mapped. nih.govmdpi.com
Illustrative Data: This table outlines hypothetical metabolites of this compound identified after incubation with rat hepatocytes.
Table 4: Illustrative Metabolite Identification Profile This table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent |
|---|---|---|
| M1 | Hydroxylation on pyridine (B92270) ring | +16 Da |
| M2 | N-dealkylation | -57 Da |
| M3 | Hydrolysis of amide | -1 Da (+H2O, -NH3) |
Cytotoxicity and Selectivity Profiling in Various Cell Models (Non-Human, Non-Clinical Context)
Early assessment of cytotoxicity is performed to determine a compound's potential to cause cell death and to understand its therapeutic window. Assays are conducted across a panel of different non-human cell lines (e.g., cancerous and non-cancerous) to measure the concentration of the compound that inhibits cell growth by 50% (IC50). A compound is considered selective if it is significantly more potent against a target cell line (e.g., a tumor cell line) than against a non-target or normal cell line. mdpi.com The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a target cell line. A higher SI value indicates greater selectivity. mdpi.com
Illustrative Data: The table below provides a hypothetical cytotoxicity and selectivity profile for this compound.
Table 5: Illustrative Cytotoxicity and Selectivity Data This table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Cell Line (Non-Human) | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. Normal Fibroblast |
|---|---|---|---|
| Normal Fibroblast | Non-cancerous | > 50 | - |
| Lung Carcinoma | Cancerous | 5.2 | > 9.6 |
| Colon Carcinoma | Cancerous | 12.8 | > 3.9 |
Structure Activity Relationship Sar Studies of 2 Pyridin 4 Yloxy Acetamide Analogues and Derivatives
Rational Design and Synthesis of 2-(Pyridin-4-yloxy)acetamide Derivatives
The rational design of novel analogues is often guided by the structure of a lead compound and its interaction with a biological target. For the this compound scaffold, design strategies typically focus on three main areas: the pyridin-4-yloxy moiety, the acetamide (B32628) linker, and the terminal amide group. Synthesis of these derivatives commonly involves nucleophilic substitution reactions where 4-hydroxypyridine (B47283) is reacted with a suitable N-substituted 2-chloroacetamide (B119443).
Modifications to the pyridine (B92270) ring are a key strategy to probe the binding pocket and improve activity. Studies on related aryloxy acetamide series have shown that the electronic and steric properties of substituents on the aromatic ring significantly influence biological activity. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, the introduction of electron-withdrawing groups like chloro and trifluoromethyl at the 2- and 4-positions of the phenoxy ring led to improved potency. mdpi.com Conversely, bulky substituents or those that introduce unfavorable steric clashes can reduce activity. For example, the highly electronegative but bulky pentafluorosulfanyl group was found to decrease activity, suggesting a volume constraint in the target's binding site. mdpi.com
The acetamide linker and terminal amide group are critical for establishing key interactions, often hydrogen bonds, with the target protein. Altering the linker's length or rigidity can affect the orientation of the molecule in the binding site. In some related scaffolds, replacing the acetamide group with other moieties like alkylurea has been explored. This modification can retain or improve biological activity while potentially altering physical properties like solubility and reducing toxicity. nih.gov For example, the replacement of an acetamide group with an alkylurea or 2-(dialkylamino)ethylurea moiety in a complex heterocyclic system maintained inhibitory activity against PI3Ks and mTOR while significantly reducing acute oral toxicity. nih.gov
Bioisosteric replacement and scaffold hopping are advanced strategies used to optimize lead compounds by improving potency, physicochemical properties, or novelty. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical and chemical properties. researchgate.net Scaffold hopping is a more drastic approach where the core structure of the molecule is replaced with a different scaffold, while maintaining the original pharmacophoric features. nih.gov
A notable example of scaffold hopping involved replacing the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a known antimycobacterial agent with a 2-(quinolin-4-yloxy)acetamide system. nih.gov This strategy successfully produced a novel series of compounds with potent activity against Mycobacterium tuberculosis, demonstrating that the 2-(aryloxy)acetamide framework can effectively mimic the spatial and electronic arrangement of other heterocyclic systems. nih.gov
Preliminary Biological Evaluation (In Vitro/Molecular) of Designed Analogues
The biological activity of newly synthesized analogues is typically assessed through a battery of in vitro assays. These assays can measure the compound's ability to inhibit a specific enzyme, block a receptor, or affect cell proliferation. For example, in the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors, a series of 2-substituted-pyridin-4-yl macrocyclic derivatives were synthesized and evaluated. nih.gov The data from these assays are crucial for establishing a quantitative SAR.
Below is an example of how data from such evaluations might be presented for a hypothetical series of this compound analogues targeting a specific kinase.
| Compound | R1 (Pyridine Ring) | R2 (Amide) | Kinase Inhibition IC50 (nM) |
|---|---|---|---|
| 1 | H | H | 520 |
| 2 | 2-Cl | H | 150 |
| 3 | 2-CH3 | H | 300 |
| 4 | 3-F | H | 480 |
| 5 | H | CH3 | 750 |
| 6 | 2-Cl | CH3 | 210 |
This table presents hypothetical data for illustrative purposes.
Identification of Key Pharmacophoric Features and Structure-Activity Cliffs
Analysis of SAR data allows for the construction of a pharmacophore model, which defines the essential structural features required for biological activity. For the this compound scaffold, key pharmacophoric features often include:
A hydrogen bond donor/acceptor in the terminal amide.
An ether oxygen atom acting as a hydrogen bond acceptor.
An aromatic pyridine ring for potential π-π stacking or hydrophobic interactions.
Structure-activity cliffs (SACs) are pairs of structurally similar compounds with a large difference in potency. Identifying SACs can provide critical insights into specific molecular interactions. For example, if a switch from a 2-chloro substituent (Compound 2) to a 2-methyl substituent (Compound 3) on the pyridine ring leads to a significant drop in activity, it suggests a specific electronic or steric requirement at that position.
Stereochemical Implications for Molecular Interactions
When modifications to the this compound scaffold introduce chiral centers, the stereochemistry of the molecule can have a profound impact on its biological activity. Different enantiomers or diastereomers can exhibit vastly different potencies and selectivities due to the three-dimensional nature of drug-target interactions. For instance, in the development of lysyl oxidase-like 2 (LOXL2) inhibitors, a racemic compound was identified as a potent inhibitor. nih.gov Subsequent separation and testing of the individual enantiomers revealed that one, the (R,R)-enantiomer, was significantly more active and was selected for clinical development. nih.gov This highlights the critical importance of evaluating the stereochemical aspects of drug candidates to optimize their therapeutic profile.
Advanced Analytical Method Development for 2 Pyridin 4 Yloxy Acetamide in Research Applications
Development of High-Throughput Screening Assays for Derivatives and Analogues
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries. nih.gov For derivatives and analogues of 2-(Pyridin-4-yloxy)acetamide, developing tailored HTS assays is crucial for identifying molecules with desired biological activities.
Fluorescence-based assays are highly suitable for HTS due to their sensitivity, speed, and amenability to miniaturization. nih.gov The development of an enzymatic assay for targets of this compound would involve a fluorogenic substrate that, upon enzymatic conversion, produces a fluorescent signal. The inhibitory or activating potential of test compounds is measured by the change in fluorescence intensity.
For a hypothetical kinase target, an assay could be designed using a peptide substrate that becomes fluorescent upon phosphorylation. Alternatively, if the compound or its derivatives interact with an amide hydrolase, a substrate could be designed where the pyridine (B92270) moiety acts as a fluorescent reporter released upon hydrolysis. nih.gov Key advantages of substituted aminopyridines in such probes include their potential for higher fluorescence, good aqueous solubility, and smaller size, which can be advantageous for substrate design. nih.gov
Table 1: Parameters for a Fluorescence-Based Enzymatic HTS Assay
| Parameter | Description | Example Value/Condition |
|---|---|---|
| Target Enzyme | Hypothetical Kinase XYZ | 10 nM final concentration |
| Fluorogenic Substrate | Kinase-specific peptide with a fluorescence quencher | 1 µM final concentration |
| Test Compound Conc. | Concentration of this compound derivatives | 10 µM primary screen |
| Assay Buffer | Buffer optimized for enzyme activity and stability | 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT |
| Detection Method | Fluorescence intensity measurement | Excitation: 485 nm, Emission: 520 nm |
| Plate Format | High-density microplate for automation | 384-well plate |
| Assay Quality Metric | Z'-factor to assess robustness | > 0.5 |
Cell-based reporter assays provide functional information about a compound's effect on a specific signaling pathway within a cellular context. nih.gov These assays are critical for validating hits from biochemical screens and for primary screening of compounds whose mechanism of action is dependent on the cellular environment.
To screen for modulators of a pathway affected by this compound, a stable cell line can be engineered to express a reporter gene, such as firefly luciferase, under the control of a response element specific to that pathway. nih.govnih.gov For instance, if the compound is hypothesized to modulate a transcription factor, the reporter construct would contain binding sites for that factor. An increase or decrease in luciferase expression, measured via luminescence, would indicate modulation of the pathway by the test compound. mdpi.com
The development process involves optimizing several parameters, including cell seeding density, ligand/compound concentration, and incubation time, to ensure a robust and reproducible assay. researchgate.net
Table 2: Optimization of a Cell-Based Luciferase Reporter Assay
| Variable Optimized | Condition A | Condition B | Condition C | Outcome Metric | Optimal Condition |
|---|---|---|---|---|---|
| Cells per Well (384-well) | 2,500 | 5,000 | 10,000 | Signal-to-Basal Ratio | 5,000 |
| Incubation Time | 12 hours | 24 hours | 48 hours | Z'-Factor | 24 hours |
| DMSO Tolerance | 0.1% | 0.5% | 1.0% | Cell Viability / Signal | ≤ 0.5% |
Quantitative Bioanalytical Methodologies in Biological Matrices
Accurate quantification of this compound in complex biological matrices like cell lysates, culture media, or enzyme assay buffers is essential for pharmacokinetic and pharmacodynamic studies in a research setting.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range. mdpi.comxjtu.edu.cn A method for this compound would involve protein precipitation from the biological matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov
Development would focus on optimizing:
Sample Preparation: A simple protein precipitation with acetonitrile (B52724) is often sufficient for initial research applications. nih.gov
Chromatography: Reversed-phase chromatography using a C18 column with a gradient of acetonitrile and water containing a modifier like formic acid typically provides good peak shape and retention for polar small molecules. nih.govnih.gov
Mass Spectrometry: Detection would be performed in positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the parent compound and a stable isotope-labeled internal standard to ensure accuracy. pnrjournal.com
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Condition |
|---|---|
| LC System | UPLC System |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Precursor Ion (M+H)⁺ → Product Ion |
| MRM Transition (IS) | Precursor Ion (M+H)⁺ → Product Ion |
| Linear Range | 1 - 1000 ng/mL in cell culture media |
Impurity profiling is a critical component of chemical characterization, ensuring that the biological activity observed is attributable to the main compound and not to impurities. biomedres.us High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is the primary technique used. daneshyari.com
Method development involves selecting chromatographic conditions that can separate the main this compound peak from potential process-related impurities (e.g., starting materials, reagents) and degradation products. dphen1.com Orthogonal methods, such as using different column chemistries (e.g., C18 vs. Phenyl-Hexyl) or different mobile phase pH values, can provide a more comprehensive impurity profile. researchgate.net
Table 4: Potential Impurities of this compound
| Impurity Name | Structure | Origin |
|---|---|---|
| 4-Hydroxypyridine (B47283) | C₅H₅NO | Starting material |
| 2-Chloroacetamide (B119443) | C₂H₄ClNO | Reagent |
Stability and Degradation Pathway Analysis in Research Formulations and Conditions
Understanding the stability of this compound is crucial for ensuring the integrity of stock solutions and experimental results. Forced degradation studies are performed to identify potential degradation products and establish degradation pathways. researchgate.net
These studies expose the compound in solution and as a solid to harsh conditions, including:
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.
Oxidation: Exposure to hydrogen peroxide.
Thermal Stress: Heating the solid compound.
Photostability: Exposure to UV and visible light.
The resulting mixtures are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry, to separate and identify the degradation products. This information helps in defining appropriate storage and handling conditions for the compound in a research setting. researchgate.net
Table 5: Example of Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradant |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15% | 2-(Pyridin-4-yloxy)acetic acid |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 45% | 2-(Pyridin-4-yloxy)acetic acid, 4-Hydroxypyridine |
| Oxidation | 3% H₂O₂ | 24 hours | Ambient | 5% | N-oxide derivative |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | <1% | Not Applicable |
| Photolytic | UV/Visible Light | 7 days | Ambient | <2% | Not Applicable |
Hydrolytic and Oxidative Stability Studies
Detailed experimental data from hydrolytic and oxidative stability studies specifically for this compound are not extensively available in the public domain. Forced degradation studies are a standard component of drug development, providing crucial information on potential degradation pathways and the intrinsic stability of a molecule. researchgate.netresearchgate.netmdpi.com These studies typically involve subjecting the compound to stress conditions such as acidic, basic, and neutral hydrolysis, as well as oxidative stress using reagents like hydrogen peroxide. nih.govnih.gov
In the absence of specific data for this compound, general principles of amide and ether linkage stability can be considered. The amide bond in the molecule could be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the cleavage of the molecule. researchgate.netacs.org The rate of this hydrolysis can be influenced by steric and electronic factors within the molecule. acs.org The pyridinyl ether linkage is another potential site for degradation, although ether linkages are generally more stable to hydrolysis than amides.
Oxidative degradation would likely target the pyridine ring and the amide functionality. Oxidation of the pyridine nitrogen to form an N-oxide is a common metabolic and chemical transformation. nih.gov The specific degradation products and the kinetics of these reactions would need to be determined through experimental studies, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to identify and quantify the degradants formed under various stress conditions. nih.govnih.gov
A general approach to a hydrolytic and oxidative stability study for this compound would involve the parameters outlined in the following conceptual data tables.
Table 1: Conceptual Hydrolytic Stability Study Parameters for this compound
| Parameter | Acidic Condition | Basic Condition | Neutral Condition |
|---|---|---|---|
| Medium | 0.1 M HCl | 0.1 M NaOH | Purified Water |
| Temperature | 60°C | 60°C | 60°C |
| Time Points | 0, 2, 4, 8, 12, 24 hours | 0, 2, 4, 8, 12, 24 hours | 0, 2, 4, 8, 12, 24 hours |
| Analytical Method | Stability-Indicating HPLC-UV | Stability-Indicating HPLC-UV | Stability-Indicating HPLC-UV |
Table 2: Conceptual Oxidative Stability Study Parameters for this compound
| Parameter | Condition |
|---|---|
| Oxidizing Agent | 3% Hydrogen Peroxide |
| Temperature | Room Temperature |
| Time Points | 0, 2, 4, 8, 12, 24 hours |
| Analytical Method | Stability-Indicating HPLC-UV/MS |
Photostability Assessment
Specific photostability studies on this compound are not readily found in the published literature. Photostability testing is a critical part of the drug development process, as exposure to light can cause degradation of the active pharmaceutical ingredient, leading to loss of potency and the formation of potentially toxic byproducts.
The assessment of photostability typically involves exposing the compound in both solid and solution states to a light source that mimics the UV and visible radiation of sunlight. The International Council for Harmonisation (ICH) provides guidelines for photostability testing. The pyridine ring within this compound contains nitrogen, which can influence its photochemical behavior. Pyridine and its derivatives can undergo various photochemical reactions.
A comprehensive photostability assessment would involve monitoring the compound for any changes in its physical and chemical properties after exposure to light. A stability-indicating analytical method would be necessary to separate and quantify any photodegradation products from the parent compound.
The following table outlines a conceptual framework for a photostability study of this compound.
| Analytical Method | HPLC-UV/MS | HPLC-UV/MS |
Without experimental data, it is difficult to predict the exact photodegradation pathway of this compound. Potential reactions could involve cleavage of the ether linkage or transformations of the pyridine ring.
Future Directions and Emerging Research Opportunities for 2 Pyridin 4 Yloxy Acetamide
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The confluence of artificial intelligence (AI) and machine learning (ML) with pharmacological research is heralding a new era of efficiency and precision in drug development. nih.govsciencescholar.us For 2-(Pyridin-4-yloxy)acetamide, these computational tools offer the potential to dramatically accelerate the discovery and optimization of its derivatives. acs.org
Generative Models for Novel Analogue Design
Generative adversarial networks (GANs) and other deep learning architectures are being employed to design novel molecules with desired therapeutic properties from the ground up, a process known as de novo drug design. crimsonpublishers.com These models can learn the vast chemical space around a core scaffold like this compound to generate suggestions for novel analogues with potentially improved efficacy, selectivity, and pharmacokinetic profiles. By analyzing the structural features of known active compounds, these generative models can propose modifications to the pyridine (B92270) ring, the ether linkage, or the acetamide (B32628) group of this compound to enhance its interaction with biological targets.
Table 1: Hypothetical Novel Analogues of this compound Designed by Generative Models This table is for illustrative purposes to demonstrate the potential output of generative models.
| Analogue ID | Proposed Modification | Predicted Improvement |
|---|---|---|
| PYA-G-001 | Addition of a fluoro group at the 2-position of the pyridine ring | Enhanced binding affinity to target kinase |
| PYA-G-002 | Replacement of the acetamide with a bioisosteric oxadiazole | Increased metabolic stability |
| PYA-G-003 | Introduction of a methyl group on the alpha-carbon of the acetamide | Improved membrane permeability |
Predictive Algorithms for Molecular Interactions and Synthetic Accessibility
Predictive algorithms are crucial for rapidly assessing the potential of newly designed compounds. sciencescholar.us For the analogues of this compound generated, ML models can predict their binding affinity to specific protein targets, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov This in silico screening significantly reduces the number of compounds that need to be synthesized and tested in the laboratory. nih.gov Furthermore, AI tools can evaluate the synthetic accessibility of the proposed molecules, providing chemists with viable reaction pathways and starting materials, thereby streamlining the synthetic process.
Exploration of this compound as Chemical Probes for Fundamental Biological Processes
A chemical probe is a small molecule used to study and manipulate a biological process or target. The unique structure of this compound makes it a candidate for development into a chemical probe. To serve this function, the compound would ideally possess high selectivity and potency for a specific biological target. Future research could focus on identifying and validating the primary cellular target of this compound. Once a target is confirmed, derivatives could be synthesized with minimal structural modifications to retain activity while incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These modified probes would enable researchers to visualize the localization of the target protein within cells, pull down its binding partners, and elucidate its role in complex signaling pathways.
Expansion into Novel In Vitro Biological Target Landscapes
The pyridine nucleus is a common motif in a vast number of FDA-approved drugs, highlighting its versatility in interacting with a wide range of biological targets. rsc.orgrsc.org While initial research on 2-(pyridin-yloxy)acetamide derivatives has explored their potential as anti-HIV agents, the core structure holds promise for activity against other targets. nih.gov Future research should involve screening this compound and a library of its analogues against a diverse panel of in vitro biological targets. This could include kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic or inflammatory diseases. Phenotypic screening, where the effect of the compound on cell behavior is observed without a preconceived target, could also uncover unexpected therapeutic applications for this chemical scaffold. nih.gov
Table 2: Potential Novel In Vitro Biological Targets for this compound Derivatives This table presents a hypothetical exploration of new therapeutic areas for the compound.
| Target Class | Specific Example | Therapeutic Area | Rationale |
|---|---|---|---|
| Kinases | Janus kinase (JAK) family | Autoimmune Disorders | The pyridine scaffold is a known kinase inhibitor motif. |
| Epigenetic Targets | Histone Deacetylases (HDACs) | Oncology | The acetamide group could potentially interact with the zinc-containing active site. |
| Viral Enzymes | SARS-CoV-2 Main Protease (Mpro) | Infectious Diseases | Pyridine derivatives have shown potential as inhibitors of coronavirus proteins. nih.gov |
Development of Advanced Delivery Systems for Research Applications (Materials Science Perspective)
The effectiveness of a bioactive compound can be significantly enhanced through the use of advanced delivery systems. nih.gov From a materials science perspective, research into novel formulations for this compound could lead to improved solubility, stability, and controlled release for research applications. The development of nanoparticle-based carriers, such as liposomes or polymeric micelles, could facilitate the delivery of this compound across cellular membranes and potentially even the blood-brain barrier. Furthermore, stimuli-responsive hydrogels or functionalized surfaces could be engineered for the localized and sustained release of the compound in specific in vitro or in vivo research models.
Multidisciplinary Research Collaborations and Data Sharing Initiatives
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from medicinal chemistry, biology, pharmacology, and computational science. acs.orgnih.gov The future development of this compound and its derivatives will be significantly advanced through such multidisciplinary collaborations. acs.org Open data sharing initiatives are also becoming increasingly important in the scientific community. nih.gov The establishment of a public database containing the chemical structures, biological activities, and ADMET properties of a wide range of this compound analogues would create a valuable resource for the research community. This would prevent the duplication of efforts and foster a more collaborative and efficient approach to exploring the full therapeutic potential of this chemical scaffold. Such initiatives, often facilitated through international collaborations, can accelerate the pace of discovery for heterocyclic compounds. esisresearch.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
